3-Bromo-4-(isobutylamino)benzoic acid
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Overview
Description
3-Bromo-4-(isobutylamino)benzoic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isobutylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(isobutylamino)benzoic acid typically involves the bromination of 4-(isobutylamino)benzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(isobutylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
3-Bromo-4-(isobutylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(isobutylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-nitrobenzoic acid
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4-methylbenzoic acid
Uniqueness
3-Bromo-4-(isobutylamino)benzoic acid is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
1131594-10-9 |
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Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-4-(2-methylpropylamino)benzoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)6-13-10-4-3-8(11(14)15)5-9(10)12/h3-5,7,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
GMFZGXDWHXZXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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